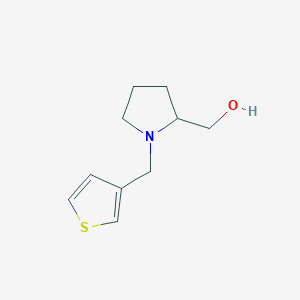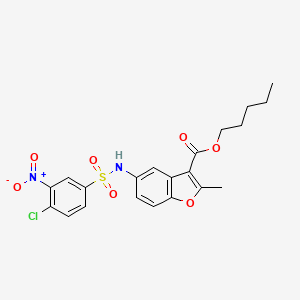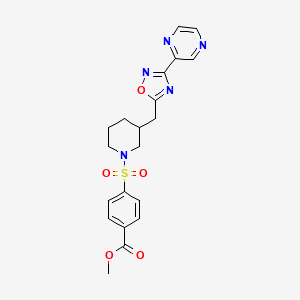![molecular formula C27H23N3O B2602071 2-[(1-methyl-2-phenyl-1H-indol-3-yl)[(pyridin-2-yl)amino]methyl]phenol CAS No. 325992-91-4](/img/structure/B2602071.png)
2-[(1-methyl-2-phenyl-1H-indol-3-yl)[(pyridin-2-yl)amino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-methyl-2-phenyl-1H-indol-3-yl)[(pyridin-2-yl)amino]methyl]phenol is a complex organic compound that features an indole core, a phenol group, and a pyridine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-2-phenyl-1H-indol-3-yl)[(pyridin-2-yl)amino]methyl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of 1-methyl-2-phenylindole, which is then subjected to a series of reactions to introduce the pyridine and phenol groups. Key steps include:
Indole Formation: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-methyl-2-phenyl-1H-indol-3-yl)[(pyridin-2-yl)amino]methyl]phenol undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted indole and pyridine derivatives.
Applications De Recherche Scientifique
2-[(1-methyl-2-phenyl-1H-indol-3-yl)[(pyridin-2-yl)amino]methyl]phenol has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biological Research: The compound is used to investigate cellular pathways and molecular interactions due to its ability to bind to specific receptors.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mécanisme D'action
The mechanism of action of 2-[(1-methyl-2-phenyl-1H-indol-3-yl)[(pyridin-2-yl)amino]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The indole and pyridine moieties allow the compound to bind to specific sites, modulating biological pathways. For instance, it may inhibit enzyme activity or block receptor-ligand interactions, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-2-phenylindole: Shares the indole core but lacks the pyridine and phenol groups.
2-phenylindole: Similar structure but without the methyl group at the indole nitrogen.
Indole-3-acetic acid: Contains the indole core but has a carboxylic acid group instead of the pyridine and phenol groups.
Uniqueness
2-[(1-methyl-2-phenyl-1H-indol-3-yl)[(pyridin-2-yl)amino]methyl]phenol is unique due to its combination of indole, pyridine, and phenol functionalities, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-[(1-methyl-2-phenylindol-3-yl)-(pyridin-2-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O/c1-30-22-15-7-5-13-20(22)25(27(30)19-11-3-2-4-12-19)26(21-14-6-8-16-23(21)31)29-24-17-9-10-18-28-24/h2-18,26,31H,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJORGMZQWYTEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C4=CC=CC=C4O)NC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2601989.png)
![1-[4-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2601992.png)


![5-fluoro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B2601997.png)


![1-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2602002.png)

![2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2602005.png)
![N-tert-butyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide](/img/structure/B2602007.png)


